
2-Chloro-4-methyl-1-cyclopentenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methyl-1-cyclopentenecarbaldehyde is an organic compound with the molecular formula C7H9ClO. It is a cyclopentene derivative with a chlorine atom and a methyl group attached to the ring, along with an aldehyde functional group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-1-cyclopentenecarbaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-methyl-1-cyclopentene followed by the introduction of the aldehyde group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methyl-1-cyclopentenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: 2-Chloro-4-methyl-1-cyclopentene carboxylic acid
Reduction: 2-Chloro-4-methyl-1-cyclopentenemethanol
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methyl-1-cyclopentenecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methyl-1-cyclopentenecarbaldehyde depends on its chemical reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The chlorine atom can participate in substitution reactions, altering the compound’s structure and properties. These interactions can affect molecular targets and pathways, influencing the compound’s biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-cyclopentenecarbaldehyde
- 4-Methyl-1-cyclopentenecarbaldehyde
- 2-Chloro-4-methyl-1-cyclopentanol
Uniqueness
2-Chloro-4-methyl-1-cyclopentenecarbaldehyde is unique due to the presence of both a chlorine atom and a methyl group on the cyclopentene ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C7H9ClO |
|---|---|
Molekulargewicht |
144.60 g/mol |
IUPAC-Name |
2-chloro-4-methylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H9ClO/c1-5-2-6(4-9)7(8)3-5/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
WACVZOREUMOLJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=C(C1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)

![(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B13708972.png)

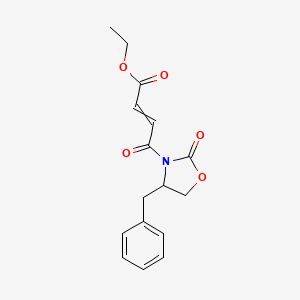
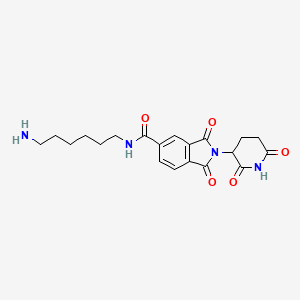
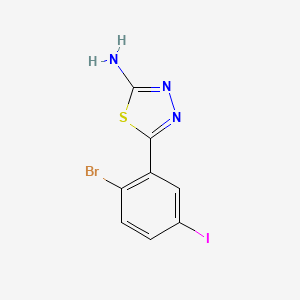
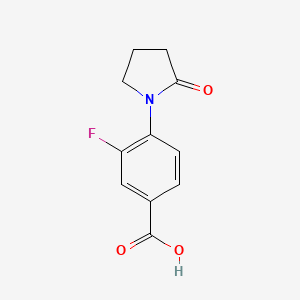
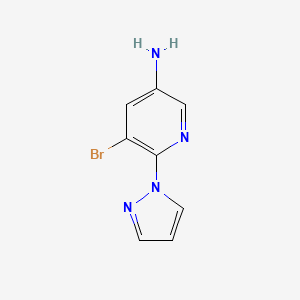



![6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13709021.png)
![[(2R,3S,4R,5R)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-3-yl] acetate](/img/structure/B13709033.png)
